

A Comparative Guide to the Mechanisms of Action: TMC-95A vs. Bortezomib

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Compound of Interest		
Compound Name:	Tmc-95A	
Cat. No.:	B1241362	Get Quote

In the landscape of proteasome inhibitors, **TMC-95A** and bortezomib represent two distinct classes of molecules that effectively target the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. While both compounds ultimately lead to the accumulation of ubiquitinated proteins and induce apoptosis in cancer cells, their mechanisms of action, binding modes, and specificities differ significantly. This guide provides a detailed comparison of **TMC-95A** and bortezomib, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their unique properties.

Mechanism of Action at the Proteasome

The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins. Its catalytic activity resides within the 20S core particle, which is composed of four stacked rings. The two inner β -rings house the active sites: β 1 (caspase-like or post-glutamyl peptide hydrolase), β 2 (trypsin-like), and β 5 (chymotrypsin-like). Both **TMC-95A** and bortezomib exert their inhibitory effects by targeting these active sites, but through different chemical interactions.

TMC-95A is a natural product, a cyclic peptide that acts as a potent, non-covalent, and reversible inhibitor of the proteasome.[1] Its rigid macrocyclic structure is thought to contribute to its high binding affinity.[2] X-ray crystallography studies have revealed that **TMC-95A** binds to all three active β -subunits (β 1, β 2, and β 5) through a network of hydrogen bonds, physically obstructing the substrate-binding channel without forming a covalent bond with the catalytic threonine residue.[1]

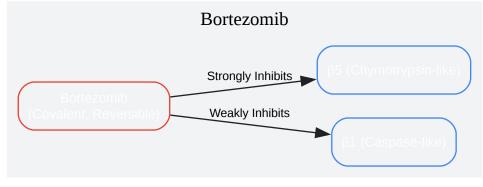


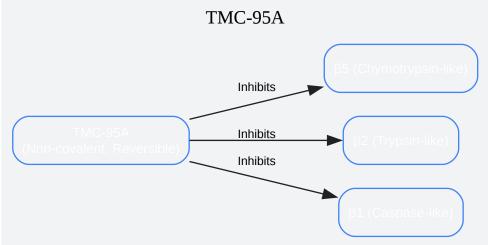


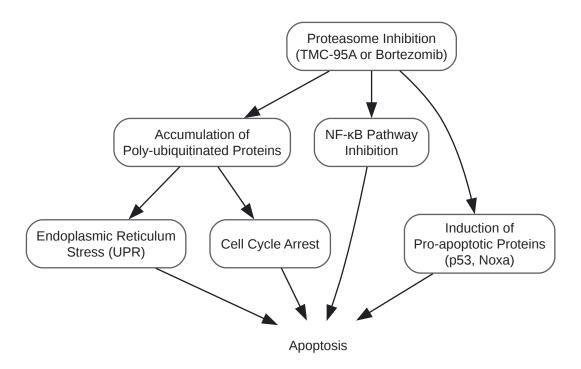


Bortezomib (PS-341, Velcade®), on the other hand, is a dipeptidyl boronic acid analog that acts as a reversible but potent covalent inhibitor of the proteasome. The boron atom in bortezomib forms a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of the N-terminal threonine residue in the active sites of the β -subunits.[3] It primarily inhibits the chymotrypsin-like activity of the β 5 subunit and, to a lesser extent, the caspase-like activity of the β 1 subunit at clinically relevant concentrations.[4]

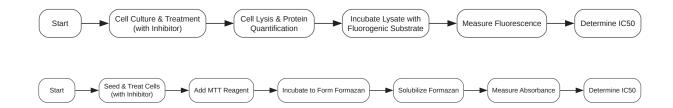












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